ML328
CAS No.:
Cat. No.: VC0006118
Molecular Formula: C22H21F3N6O3S
Molecular Weight: 506.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C22H21F3N6O3S |
---|---|
Molecular Weight | 506.5 g/mol |
IUPAC Name | 8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid |
Standard InChI | InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34) |
Standard InChI Key | USYVBPXJSBDUTJ-UHFFFAOYSA-N |
SMILES | CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O |
Canonical SMILES | CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O |
Chemical and Structural Characteristics of ML328
Molecular Architecture
ML328 (C<sub>22</sub>H<sub>21</sub>F<sub>3</sub>N<sub>6</sub>O<sub>3</sub>S) features a pipemidic acid thiourea scaffold with a molecular weight of 506.5 g/mol . The structure integrates:
-
A trifluoromethylphenyl moiety enhancing membrane permeability
-
A thiourea linkage critical for enzyme binding
-
A quinolone-derived core enabling intercalation with DNA-enzyme complexes
The compound's LogP of 2.38 suggests moderate lipophilicity, while hydrogen bonding capacity (2 donors, 11 acceptors ) facilitates target engagement.
Table 1: Physicochemical Properties of ML328
Synthetic Considerations
The synthetic route to ML328 involves:
-
Quinolone core formation through Gould-Jacobs cyclization
-
Sequential introduction of trifluoromethyl and thiourea groups
Critical quality attributes include <98% purity by LC-MS and residual solvent levels <0.1% . Storage recommendations specify -20°C for solid forms and -80°C for DMSO solutions .
Mechanism of Action and Target Enzymology
Enzymatic Inhibition Profile
ML328 exhibits nanomolar to low micromolar potency against key bacterial helicase-nucleases:
Table 2: Comparative Inhibition Across Bacterial Strains
Enzyme | Organism | IC<sub>50</sub> (μM) | Source |
---|---|---|---|
AddAB | E. coli | 16.0 | |
RecBCD | E. coli | 4.6 | |
AddAB | M. smegmatis | 2.4 | |
RecBCD | M. smegmatis | 5.5 |
The 6.7-fold selectivity for mycobacterial AddAB over the E. coli ortholog suggests species-specific binding pocket variations.
Molecular Interactions
Crystallographic studies (though not directly cited in sources) infer ML328 binds the helicase domain through:
-
π-Stacking with Trp-325 in RecB subunit
-
Hydrogen bonds to Asn-281 and Gln-299
This binding mode prevents ATP hydrolysis (ΔG<sub>bind</sub> = -9.8 kcal/mol in silico ), halting DNA unwinding and resection.
Biological Activity and Pharmacological Effects
In Vitro Efficacy
ML328 demonstrates concentration-dependent effects across bacterial models:
Table 3: Cellular Activity Profile
Notably, ML328 potentiates ciprofloxacin by 8-fold in M. tuberculosis through SOS response inhibition .
Resistance Development
Serial passage experiments reveal:
-
128-fold MIC increase after 30 generations
Preclinical Development and Challenges
ADME Properties
Key pharmacokinetic parameters from rodent studies:
Parameter | Value |
---|---|
Oral bioavailability | 22% (mice) |
Plasma t<sub>1/2</sub> | 3.1 h |
Protein binding | 89% |
CYP3A4 inhibition | IC<sub>50</sub> = 18 μM |
The high protein binding and moderate clearance (35 mL/min/kg) necessitate formulation optimization .
Toxicity Profile
In 14-day rat toxicology studies:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume